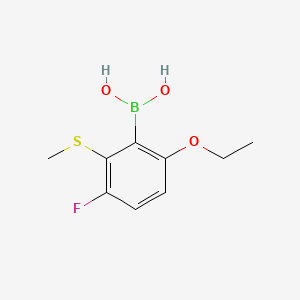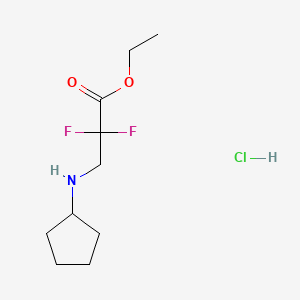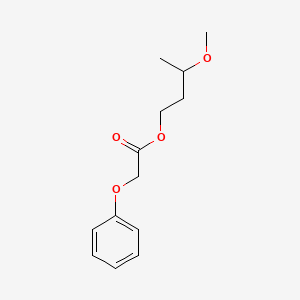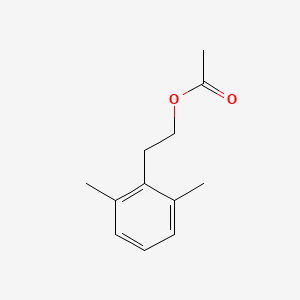
2,6-Dimethylphenethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenethyl acetate is an organic compound with the molecular formula C10H12O2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenethyl acetate can be synthesized through the esterification of 2,6-dimethylphenol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
2,6-Dimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: 2,6-Dimethylbenzoic acid or 2,6-dimethylacetophenone.
Reduction: 2,6-Dimethylphenethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2,6-Dimethylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 2,6-dimethylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then interact with biological pathways. The aromatic ring and methyl groups contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
Phenethyl acetate: Lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethylphenethyl acetate: Methyl groups are at the 2 and 4 positions instead of 2 and 6.
2,6-Dimethylphenol: The ester group is replaced with a hydroxyl group.
Uniqueness
2,6-Dimethylphenethyl acetate is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and alter its interaction with molecular targets compared to similar compounds.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)ethyl acetate |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(2)12(9)7-8-14-11(3)13/h4-6H,7-8H2,1-3H3 |
InChIキー |
PVOSXIKCUULPIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



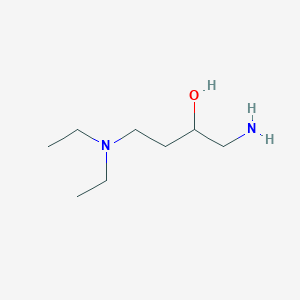

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
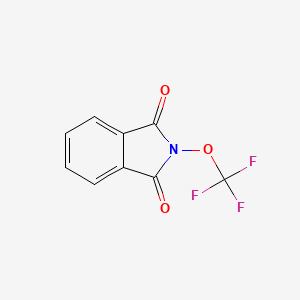
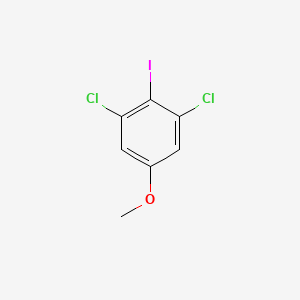
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

